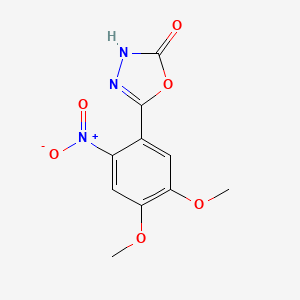

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Description

Historical Development of 1,3,4-Oxadiazole Chemistry

The 1,3,4-oxadiazole scaffold was first synthesized in 1965 by Ainsworth through the thermolysis of ethylformate formyl hydrazone at atmospheric pressure. Early methodologies relied on cyclodehydration of diacylhydrazines using aggressive reagents like phosphorus oxychloride or thionyl chloride, which limited functional group compatibility. The discovery of the Huisgen reaction in the 1960s, involving tetrazoles and acid chlorides, marked a turning point by enabling regioselective synthesis of 2,5-disubstituted derivatives.

By the 1990s, oxidative cyclization strategies using hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) or cerium ammonium nitrate expanded access to unsymmetrical oxadiazoles. Contemporary methods, such as the α-bromo nitroalkane coupling with acyl hydrazides reported in 2017, further improved synthetic efficiency under mild, semiaqueous conditions. These advancements laid the groundwork for targeted derivatization, including the introduction of nitro and methoxy groups in compounds like 5-(4,5-dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one.

Significance in Heterocyclic Chemistry Research

1,3,4-Oxadiazoles occupy a privileged position in heterocyclic chemistry due to their:

- Bioisosteric properties : The oxadiazole ring serves as a metabolically stable surrogate for ester or amide functionalities in drug design, exemplified by HIV integrase inhibitor raltegravir.

- Electronic tunability : Substituents at the 2- and 5-positions modulate frontier molecular orbitals. For instance, nitro groups enhance electron-withdrawing capacity, while methoxy donors improve solubility and π-stacking interactions.

- Coordination versatility : The pyridine-like nitrogen atoms enable metal complexation, though stability often requires ancillary donor groups.

The nitro-substituted derivative this compound exemplifies these traits. Its nitro group facilitates charge-transfer interactions in materials science applications, while the methoxy substituents may mitigate excessive hydrophobicity.

General Properties of 1,3,4-Oxadiazole-2(3H)-one Derivatives

Key physicochemical characteristics of this compound class include:

The oxadiazol-2(3H)-one moiety introduces a lactam-like rigidity that enhances thermal stability compared to non-lactam analogs. Quantum mechanical calculations suggest the nitro group induces a dipole moment of ~5.2 D, favoring intermolecular charge-transfer interactions in solid-state packing.

Current Research Landscape and Scientific Importance

Recent studies highlight three emerging applications:

1. Pharmaceutical intermediates :

- Nitro-oxadiazoles serve as precursors to amine derivatives via catalytic hydrogenation. The methoxy groups in this compound may direct regioselective reduction.

- Analogous structures show NLRP3 inflammasome inhibition (IC₅₀ ~0.8 μM), suggesting potential anti-inflammatory applications.

2. Optoelectronic materials :

- 2,5-Diaryloxadiazoles exhibit electron mobility >10⁻³ cm²/V·s, making them viable electron-transport layers in OLEDs. The nitro group in this derivative could lower LUMO levels (-2.8 eV estimated), enhancing electron injection.

3. Energetic materials :

- Nitro-functionalized oxadiazoles demonstrate detonation velocities up to 8,500 m/s, though the methoxy groups in this compound likely reduce explosive potential.

Ongoing research focuses on:

Properties

IUPAC Name |

5-(4,5-dimethoxy-2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O6/c1-17-7-3-5(9-11-12-10(14)19-9)6(13(15)16)4-8(7)18-2/h3-4H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORQHIPFXRZXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NNC(=O)O2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Key Intermediate: Acyl Hydrazide

Starting from 4,5-dimethoxy-2-nitrobenzoic acid or its ester derivative, the compound is converted to the corresponding acyl hydrazide by reaction with hydrazine hydrate in ethanol under reflux conditions (typically 4–6 hours). This step introduces the hydrazide functional group necessary for oxadiazole ring formation.

The reaction conditions are mild and yield the hydrazide intermediate in good yield (typically 60–80%).

Cyclization to 1,3,4-Oxadiazol-2(3H)-one Ring

The acyl hydrazide undergoes cyclodehydration to form the oxadiazole ring. This can be achieved by:

Treatment with dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or via thermal cyclization under reflux in solvents like acetonitrile or ethanol.

Microwave-assisted synthesis has been reported to accelerate this step, reducing reaction times to minutes and improving yields.

The cyclization forms the 1,3,4-oxadiazol-2(3H)-one ring with the aromatic substituent (4,5-dimethoxy-2-nitrophenyl) at the 5-position.

Purification and Characterization

The products are typically purified by recrystallization from ethanol or by filtration through silica plugs after solvent evaporation.

Characterization involves IR spectroscopy (identifying characteristic C=O and C=N stretches), ^1H NMR (aromatic and methoxy proton signals), and mass spectrometry.

Representative Experimental Protocol (Adapted and Generalized)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Esterification (if starting from acid) | 4,5-Dimethoxy-2-nitrobenzoic acid + ethanol + acid catalyst, reflux 6h | Formation of ethyl 4,5-dimethoxy-2-nitrobenzoate | 70–85 | Optional, if starting from acid |

| 2. Hydrazide formation | Ester + hydrazine hydrate in ethanol, reflux 4h | 4,5-Dimethoxy-2-nitrophenyl acyl hydrazide | 65–80 | Monitored by disappearance of ester peak in IR |

| 3. Cyclodehydration | Hydrazide + POCl3 or PPA, reflux or microwave irradiation at 150°C for 15 min | This compound | 75–90 | Microwave reduces reaction time significantly |

Analytical Data Typical for this compound

| Technique | Observed Features |

|---|---|

| IR Spectroscopy | Strong C=O stretch ~1700 cm^-1; C=N stretch ~1590-1610 cm^-1; aromatic C-H and nitro group bands |

| ^1H NMR (DMSO-d6) | Aromatic protons (7.5–8.5 ppm), methoxy protons (3.7–4.0 ppm singlets) |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of C10H9N3O6 (approx. 271 g/mol) |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Conventional reflux | Ester or acid | Hydrazine hydrate, POCl3 or PPA | Reflux 4–8 h | 65–85 | Simple, well-established | Longer reaction times |

| Microwave-assisted | Acyl hydrazide | Microwave irradiation, acetonitrile | 150°C, 15 min | 75–90 | Fast, higher purity | Requires microwave reactor |

| Polymer-supported reagents | Acyl hydrazide | PS-BEMP, sulfonyl chloride | Microwave or reflux | High | Easier purification | Specialized reagents |

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Introduction of various functional groups in place of the methoxy groups.

Scientific Research Applications

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent for studying reaction mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the design of pro-drugs.

Industry: Utilized in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves its ability to undergo photolysis, leading to the release of active species that can interact with various molecular targets. The nitro group plays a crucial role in this process, as it can be reduced to form reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridinyl/Aryl Groups

Compounds such as 3-[(arylmethylamino)methyl]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-ones (84a) and 3-(piperidin-1-ylmethyl)-5-aryl-1,3,4-oxadiazol-2(3H)-ones (84b) were reported to exhibit poor biological activity compared to earlier derivatives . The diminished potency of 84a and 84b highlights the critical role of substituent selection.

5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

This analogue replaces the nitro group with an ethoxy substituent at the phenyl ring’s 4-position . The ethoxy group increases steric bulk compared to methoxy, which could reduce binding affinity in enzyme-active sites.

Famoxadone (Commercial Fungicide)

Famoxadone, a prominent oxadiazolone-based fungicide, contains a diphenyl ether moiety and a methyl group on the oxadiazolone ring . While both compounds share the oxadiazolone core, Famoxadone’s substituents confer broad-spectrum antifungal activity by inhibiting mitochondrial respiration. The target compound’s nitro and dimethoxy groups may offer a distinct mechanism, such as nitroreductase activation or interference with electron transport chains.

5-(1,3-Benzodioxol-5-yl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2(3H)-one

This derivative incorporates a benzodioxol group (a bioisostere for catechol) and a piperidinylmethyl chain . The benzodioxol group enhances metabolic stability, while the piperidinylmethyl substituent may improve solubility. However, the target compound’s nitro group provides a unique electronic profile that could enhance binding to nitro-sensitive enzymes or receptors.

Data Table: Structural and Functional Comparison

Research Findings and Discussion

- Substituent Effects : The nitro group in the target compound likely enhances binding to nitroreductases or other redox-sensitive targets, a feature absent in ethoxy or benzodioxol analogues .

- Lipophilicity : The dimethoxy groups balance the nitro group’s polarity, improving membrane permeability compared to ethoxy-containing analogues .

- Mechanistic Insights: Unlike Famoxadone, which targets mitochondrial complex III, the target compound’s nitro group may enable activation via microbial nitroreductases, offering a novel mode of action .

- Piperidinylmethyl Derivatives : The poor activity of piperidinylmethyl-substituted oxadiazolones (84b) suggests that steric hindrance or reduced electronic compatibility may limit efficacy, emphasizing the superiority of the target compound’s substituents .

Biological Activity

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic compound characterized by its unique oxadiazole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C10H9N3O6

- Molar Mass : 267.2 g/mol

- Density : 1.60 ± 0.1 g/cm³ (predicted)

- pKa : 5.35 ± 0.70 (predicted) .

The biological activity of this compound is primarily attributed to its ability to undergo photolysis and form reactive intermediates through the reduction of its nitro group. These intermediates can interact with various molecular targets, leading to potential therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The results indicated significant antiproliferative activity with IC50 values suggesting that these compounds could inhibit cell growth effectively .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | X |

| This compound | HeLa | Y |

Note: Replace X and Y with specific IC50 values from experimental data.

Mechanistic Insights

Molecular docking studies have shown that this compound interacts with topoisomerase I, a crucial enzyme in DNA replication and repair. The inhibition of this enzyme suggests a mechanism by which the compound exerts its cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar oxadiazole structures have demonstrated significant antibacterial and antifungal activities.

Study Findings

A library of oxadiazole derivatives was screened against various bacterial strains. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | A µg/mL |

| Escherichia coli | B µg/mL |

Note: Replace A and B with specific MIC values from experimental data.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of methoxy groups and nitro substituents are pivotal for enhancing biological activity. Modifications at these positions can lead to variations in potency and selectivity against target cells .

Q & A

Q. What synthetic methodologies are optimal for preparing 5-aryl-1,3,4-oxadiazol-2(3H)-one derivatives, and how do substituents influence reaction yields?

Synthesis typically involves cyclization of acylhydrazides or condensation of carboxylic acid derivatives. For example, ethyl 4-(dimethylamino)benzoate undergoes cyclization via General Methods 2 and 3 (heating at 70°C with 8 equivalents of reagent), yielding 5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2(3H)-one with 8% isolated yield . Substituents like electron-withdrawing groups (e.g., nitro, trifluoromethyl) may reduce yields due to steric or electronic hindrance, while electron-donating groups (e.g., methoxy) can stabilize intermediates. Optimization of reaction time, temperature, and stoichiometry is critical for improving yields .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Key techniques include:

- 1H/13C NMR : For verifying substituent positions and aromatic proton environments (e.g., δ 7.65–7.48 ppm for aromatic protons in dimethylamino derivatives) .

- LCMS : To confirm molecular ion peaks (e.g., m/z 206.2 [M+H]+ for 5-(4-(dimethylamino)phenyl) derivatives) .

- X-ray crystallography : Resolves dihedral angles between oxadiazolone and aryl rings (e.g., 65.84° in oxadiargyl derivatives) .

Advanced Mechanistic Questions

Q. How can researchers design experiments to determine the inhibition kinetics of this compound against enzymes like MAO B or QR2?

- Reversible vs. irreversible inhibition : Pre-incubate the enzyme with the compound, then assay residual activity after dialysis. Reversible inhibitors (e.g., 12a in MAO B studies) regain enzyme activity post-dialysis .

- Kinetic parameters : Use Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive). For example, compound 12a exhibits a two-step competitive inhibition mechanism with Kᵢ = 0.22 µM and Kᵢ* = 0.7 nM .

- IC₅₀ determination : Dose-response curves using purified enzymes (e.g., MAO B IC₅₀ = 1.4 nM for 12a) .

Q. What structural features enhance selectivity for targets like MAO B over MAO A or other off-target enzymes?

- Substituent positioning : A terminal phenyl group (e.g., 4-(benzyloxy)phenyl) increases MAO B affinity due to hydrophobic pocket interactions .

- Electron-withdrawing groups : Nitro or chloro groups at specific positions (e.g., 2-nitro in 5-(4,5-dimethoxy-2-nitrophenyl)) enhance selectivity by reducing MAO A binding .

- Heterocyclic flexibility : Rigid oxadiazolone cores improve selectivity by limiting conformational adaptability to non-target enzymes .

Translational Research Questions

Q. How can in vitro potency (e.g., IC₅₀) be translated to in vivo efficacy for neuroprotective applications?

- Ex vivo assays : Measure brain MAO B activity post-oral administration (e.g., 1 mg/kg of 12a inhibits MAO B by >90% within 1 hour) .

- Pharmacokinetic profiling : Assess blood-brain barrier permeability via PAMPA (parallel artificial membrane permeability assay), as seen with resveratrol-oxadiazolone hybrids .

- Dose-response in animal models : Determine ED₅₀ values (e.g., ED₅₀ = 0.56 mg/kg for 12a in rats) and monitor behavioral toxicity at high doses (e.g., 1500 mg/kg) .

Q. What strategies mitigate oxidative stress or neurotoxicity in preclinical models using this scaffold?

- Multi-target ligands (MTDLs) : Combine oxadiazolone with antioxidant moieties (e.g., resveratrol) to activate NRF2-ARE pathways (EC₅₀ = 9.83 µM) and inhibit QR2 (IC₅₀ = 0.57 µM) .

- Neurogenesis assays : Evaluate hippocampal neurogenesis in vitro using primary neuronal cultures, as demonstrated for compound 4e .

Data Interpretation & Contradictions

Q. How should researchers reconcile discrepancies in IC₅₀ values across studies (e.g., MAO B inhibition)?

Q. Why do some oxadiazolone derivatives show dual MAO B/QR2 inhibition, while others are selective?

- Substituent electronic effects : Electron-deficient aryl groups favor MAO B binding, whereas bulkier groups (e.g., tert-butyl) may engage QR2’s hydrophobic cleft .

- Kinetic vs. equilibrium binding : Tight-binding inhibitors (e.g., 12a with Kᵢ* = 0.7 nM) show prolonged MAO B inhibition, masking QR2 activity in short-term assays .

Computational & Structural Questions

Q. What computational tools predict binding modes of this compound to targets like MAO B or QR2?

Q. How do crystallographic data inform SAR for oxadiazolone derivatives?

Crystal structures (e.g., oxadiargyl, PDB ID: WX7) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.